N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride
Description
Properties
Molecular Formula |
C19H26ClN4O2- |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/p-1/t13?,14-,15+; |
InChI Key |
NQYXXIUVFVOJCX-XZPOUAKSSA-M |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C.[Cl-] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often require the use of a rhodium(II) complex and a chiral Lewis acid to ensure high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications.
Scientific Research Applications
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide; chloride
- Molecular Formula : C₁₉H₂₆ClN₄O₂ (neutral form: C₁₉H₂₆N₄O)
- Molecular Weight : 342.44 g/mol (neutral)
- CAS Number : 134296-40-5
- Synonyms: BIMU 8 (5-HT₄ receptor agonist)
Structural Features :
- Core : 8-Azabicyclo[3.2.1]octane (tropane derivative) with (1R,5S) stereochemistry.
- Substituents :
- Benzimidazole-1-carboxamide moiety at position 3 of the bicyclic core.
- 2-Oxo and 3-propan-2-yl groups on the benzimidazole ring.
- Chloride Counterion : Enhances solubility and stability .
Synthesis :
Multi-step synthesis involving:
Functionalization of the azabicyclo[3.2.1]octane core.
Coupling with modified benzimidazole precursors under controlled conditions (temperature, solvent, catalysts).
Final purification via chromatography or crystallization .
Pharmacological Profile :
- Target : 5-HT₄ receptor full agonist (EC₅₀ = 18 nM, Kᴅ = 77 nM) .
- Applications : Investigated for gastrointestinal motility disorders and cognitive enhancement .
Structural and Functional Analogues
The compound belongs to a class of nitrogen-containing bicyclic amines with diverse pharmacological activities. Key analogues include:
Table 1: Structural and Pharmacological Comparison
Key Observations :
Substituent Impact :
- The propan-2-yl and benzimidazole groups in the target compound confer higher 5-HT₄ selectivity compared to indole (Tropisetron) or thiophene derivatives .
- Oxygen substitution in the bicyclic ring (e.g., 8-oxa analogues) reduces CNS penetration due to increased polarity .
Stereochemistry :
- The (1R,5S) configuration is critical for receptor binding. Inversion at these positions reduces potency by >100-fold in related compounds .
Biological Activity :
- Tropisetron ’s indole carboxylate group shifts activity to 5-HT₃ antagonism, highlighting the role of heterocycle choice in target specificity .
- BIMU 8 ’s benzimidazole moiety enhances metabolic stability over simpler carboxamides .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Lipophilicity : The target compound’s higher LogP (3.2) supports CNS penetration, unlike the polar 8-oxa analogue .
Pharmacokinetic and Toxicological Data
Biological Activity
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride is a complex organic compound that belongs to the class of tropane alkaloids. This compound exhibits a unique bicyclic structure which contributes to its diverse biological activities. Understanding its pharmacological properties is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 351.83 g/mol. The compound features a bicyclic framework, which is significant in medicinal chemistry due to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂ClN₃O₃ |
| Molecular Weight | 351.83 g/mol |
| CAS Number | 131780-48-8 |
| Solubility | 9.49 mg/mL |
| LogP | 0.91 |
| pKa (Strongest Acidic) | 2.12 |
| pKa (Strongest Basic) | 8.77 |
Biological Activity
The biological activity of this compound has been investigated through various studies, revealing several pharmacological effects:
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of bicyclic compounds, including this one, exhibit antimicrobial properties. This activity may be attributed to the structural features that allow interaction with microbial cell membranes or metabolic pathways.
2. Central Nervous System (CNS) Effects
The unique stereochemistry and functional groups present in the compound indicate potential interactions with CNS receptors, suggesting possible neuroactive properties. Research has shown that similar compounds can act as agonists or antagonists at various neurotransmitter receptors.
3. Opioid Receptor Interaction
Research indicates that compounds related to this structure may serve as opioid receptor agonists, which could provide analgesic effects. A study highlighted the activity of N-Alkyl derivatives as potent antinociceptive agents, suggesting this compound may have similar properties .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of related compounds:
- Antinociceptive Studies : A study on N-Alkyl derivatives demonstrated significant antinociceptive effects in animal models, indicating potential applicability in pain management .
- CNS Activity Evaluation : Research utilizing computer-aided drug design has predicted that this compound could interact with serotonin and dopamine receptors, which are critical for mood regulation and pain perception .
- Toxicity and Safety Profiles : Toxicological assessments have indicated low acute toxicity levels in rodent models, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
